![molecular formula C16H17N3O2S B2746882 N-[3-(hydrazinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide CAS No. 73696-42-1](/img/structure/B2746882.png)
N-[3-(hydrazinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(hydrazinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide is an intricate compound featuring both benzamide and benzothiophene structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Synthesis of N-[3-(hydrazinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide can be achieved through several synthetic routes, primarily involving the following steps:
Formation of the Benzothiophene Core: : This involves cyclization reactions using 2-mercaptobenzoic acid and acylating agents under acidic or basic conditions.
Introduction of the Hydrazinylcarbonyl Group: : Hydrazine derivatives can be introduced through nucleophilic substitution reactions at specific positions on the benzothiophene ring.
Formation of the Benzamide Group: : This is typically achieved via amidation reactions using benzoyl chloride and ammonia or amines in the presence of a catalyst.
Industrial Production Methods
Industrial production generally scales up the aforementioned synthetic routes, with optimizations in reaction conditions, such as temperature control, solvent selection, and purification steps to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often forming sulfoxides or sulfones depending on the oxidizing agents used.
Reduction: : Reduction reactions can yield simpler amine derivatives or other reduced forms.
Substitution: : Various electrophilic and nucleophilic substitution reactions can modify the compound’s structure.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Substitution Reagents: : Halogens, alkylating agents.
Major Products
Oxidation: : Sulfoxides, sulfones.
Reduction: : Simplified amine derivatives.
Substitution: : Various functionalized benzothiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
N-[3-(hydrazinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide is used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology
This compound exhibits potential as a biological probe, allowing scientists to explore enzyme interactions and cellular processes.
Medicine
Preliminary studies suggest potential pharmacological applications, including anti-inflammatory and anticancer properties.
Industry
It may serve as a precursor in the synthesis of industrial dyes and pigments due to its complex structure and reactivity.
Mecanismo De Acción
The mechanism of action involves interactions with various molecular targets, including enzymes and receptors. The compound may inhibit specific pathways, leading to biological effects such as reduced inflammation or cancer cell growth.
Comparación Con Compuestos Similares
Similar Compounds
N-[3-(hydrazinylcarbonyl)-benzothiophene]benzamide
N-[4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide
Uniqueness
N-[3-(hydrazinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide stands out due to the unique positioning of functional groups, offering distinct reactivity and interactions in scientific applications.
Hope this detailed breakdown enriches your understanding of this fascinating compound! Anything specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
N-[3-(hydrazinecarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c17-19-15(21)13-11-8-4-5-9-12(11)22-16(13)18-14(20)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,17H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPSZBWHDQBUBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
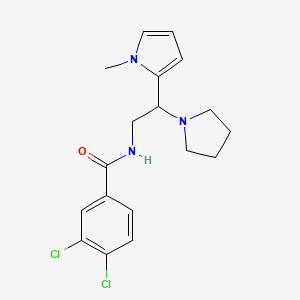
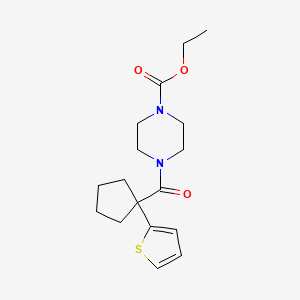

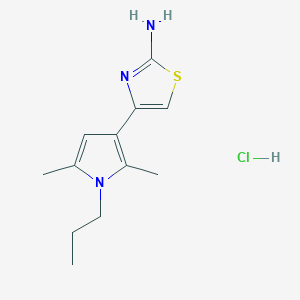
![3-[1-(Furan-3-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2746810.png)
![N'-(2-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide](/img/structure/B2746811.png)
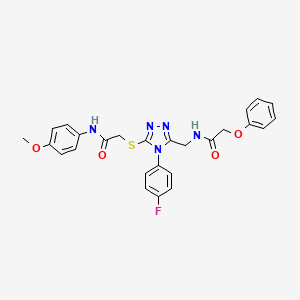
![4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2746813.png)
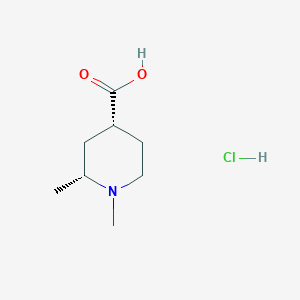
![(E)-4-methyl-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopentanenitrile](/img/structure/B2746817.png)
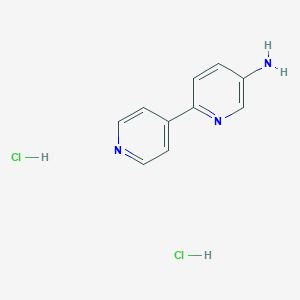
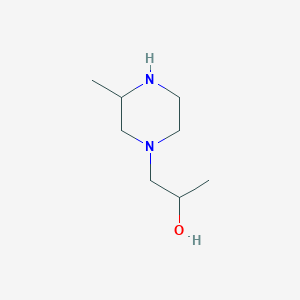
![N-(2-(6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2746821.png)

